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molecular formula C12H8ClN3O2 B192840 2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile CAS No. 865758-95-8

2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No. B192840
M. Wt: 261.66 g/mol
InChI Key: JASGBRKRMPRRTD-UHFFFAOYSA-N
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Patent
US07781584B2

Procedure details

To a cold (0° C.) solution of benzylated 6-chlorouracil 2 (10 g, 38 mmol) in DMF-THF (1:1, 300 mL) under nitrogen, was added NaH (60%, 1.6 g, 39.9 mmol) in portions, followed by adding LiBr (2 g). The mixture was stirred at r.t for 20 min. After adding iodomethane (5.4 mL, 76 mmol), the flask was sealed and stirred at this temperature for 10 min, rt for 2 h, and 35° C. overnight, and then concentrated in vacuo. It will be understood that alkylation of the amine may be performed under standard conditions known in the art, including the use of a base such as NaH, LiH or the like in an organic solvent or mixture of solvents. The solvent may include DMSO, THF, DMF and the like, or mixtures thereof. In addition, additives may be used, including LiBr, LiH, NaI and the like. For example, the alkylation can be performed using methyliodide and KsCO3 in acetone. The reaction may be performed at about 15-45° C., preferably at about 20-43° C., and more preferably at about 35-41° C. until the reaction is complete. The residue was dissolved in CHCl3 and washed with water and brine, dried (Na2SO4), and filtered then concentrated in vacuo. The crude product was crystallized from THF-Hexanes to give 7.6 g (72%) of the title compound 3. It will also be understood by those skilled in the art that the benzonitrile may be purified in a variety of organic solvents or solvent mixtures. For example, the benzonitrile can be purified by adding a mixture of dichloromethane and heptane. Optionally, the benzonitrile may be further purified in an organic solvent or mixture of solvents such as dichloromethane, chloroform, acetonitrile, THF, ethyl acetate, isopropyl acetate and the like. Preferably, the product is purified and washed with ethyl acetate.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]([CH2:8][C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=2[C:11]#[N:12])[C:6](=[O:17])[NH:5][C:4](=[O:18])[CH:3]=1.[H-].[Na+].[Li+].[Br-].I[CH3:24]>CN(C=O)C.C1COCC1.C(Cl)(Cl)Cl>[Cl:1][C:2]1[N:7]([CH2:8][C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=2[C:11]#[N:12])[C:6](=[O:17])[N:5]([CH3:24])[C:4](=[O:18])[CH:3]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(NC(N1CC1=C(C#N)C=CC=C1)=O)=O
Name
Quantity
1.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
DMF THF
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O.C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[Li+].[Br-]
Step Three
Name
Quantity
5.4 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was sealed
STIRRING
Type
STIRRING
Details
stirred at this temperature for 10 min, rt for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
35° C. overnight, and then concentrated in vacuo
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the like in an organic solvent or mixture of solvents
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
may be performed at about 15-45° C., preferably at about 20-43° C.
CUSTOM
Type
CUSTOM
Details
more preferably at about 35-41° C.
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from THF-Hexanes

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC(N(C(N1CC1=C(C#N)C=CC=C1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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